An In-depth Technical Guide to the Solubility of (4-(4-Chlorophenoxy)phenyl)methanol in Organic Solvents
An In-depth Technical Guide to the Solubility of (4-(4-Chlorophenoxy)phenyl)methanol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (4-(4-Chlorophenoxy)phenyl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for empirical determination.
Molecular Structure and its Physicochemical Implications for Solubility
(4-(4-Chlorophenoxy)phenyl)methanol, with a molecular formula of C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol , is a solid at room temperature. Its structure is characterized by a combination of polar and non-polar moieties that dictate its interaction with various organic solvents.
Key Structural Features:
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Two Phenyl Rings: These aromatic rings are inherently non-polar and hydrophobic, contributing to favorable interactions with non-polar or moderately polar solvents through van der Waals forces.
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Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor.
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Hydroxyl Group (-CH₂OH): The primary alcohol functional group is a significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar, protic solvents.
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Chlorine Atom (-Cl): The chloro-substituent on one of the phenyl rings adds to the molecule's polarity and molecular weight.
The interplay of the large, non-polar surface area of the phenyl rings and the polar ether and hydroxyl groups suggests that (4-(4-Chlorophenoxy)phenyl)methanol will exhibit a nuanced solubility profile, likely favoring polar aprotic and moderately polar solvents. Complete miscibility in highly non-polar solvents like alkanes or highly polar, protic solvents like water is not expected.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
A powerful tool for predicting the solubility of a solute in a given solvent is the Hansen Solubility Parameters (HSP) model. This model is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent[1]:
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δD (Dispersion): Represents the energy from London dispersion forces.
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δP (Polar): Represents the energy from dipolar intermolecular forces.
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δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
The total Hansen solubility parameter (δt) is calculated from these three components. A smaller difference between the HSP values of the solute and the solvent indicates a higher likelihood of solubility.
Table 1: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Data compiled from various sources.
Based on its molecular structure, (4-(4-Chlorophenoxy)phenyl)methanol is expected to have significant δP and δH components due to the ether and hydroxyl groups, respectively, alongside a substantial δD value from the aromatic rings. Therefore, solvents with balanced HSP values, such as THF, acetone, and ethyl acetate, are predicted to be good candidates for solubilizing this compound.
Experimental Determination of Solubility
To obtain quantitative solubility data, empirical methods are essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the equilibrium solubility of (4-(4-Chlorophenoxy)phenyl)methanol in a selected organic solvent.
Materials:
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(4-(4-Chlorophenoxy)phenyl)methanol
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Selected organic solvent(s) of high purity
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Scintillation vials or flasks with tight-fitting caps
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Orbital shaker or magnetic stirrer
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Constant temperature bath or incubator
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Syringe filters (e.g., 0.45 µm PTFE)
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Analytical balance
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of (4-(4-Chlorophenoxy)phenyl)methanol to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[4]
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Add a known volume of the selected organic solvent to each vial.
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Equilibration:
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Seal the vials tightly to prevent solvent evaporation.
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Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.
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Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[3]
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
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Carefully withdraw an aliquot of the supernatant using a syringe.
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Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
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Sample Analysis:
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Prepare a series of standard solutions of (4-(4-Chlorophenoxy)phenyl)methanol of known concentrations in the same solvent.
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Analyze the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.[5][6]
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Construct a calibration curve from the standard solutions.
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Determine the concentration of (4-(4-Chlorophenoxy)phenyl)methanol in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
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Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner, as shown in the example table below.
Table 2: Hypothetical Solubility Data for (4-(4-Chlorophenoxy)phenyl)methanol at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Acetone | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
Visualization of Key Concepts
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of (4-(4-Chlorophenoxy)phenyl)methanol.
Caption: Workflow for experimental solubility determination.
Solute-Solvent Interaction Model
This diagram conceptualizes the key intermolecular forces involved in the dissolution of (4-(4-Chlorophenoxy)phenyl)methanol.
Caption: Intermolecular forces in dissolution.
Conclusion
The solubility of (4-(4-Chlorophenoxy)phenyl)methanol in organic solvents is governed by its distinct molecular structure, which features both large non-polar regions and polar functional groups. While quantitative solubility data is not readily published, a theoretical understanding based on principles like Hansen Solubility Parameters can effectively guide solvent selection. For definitive quantitative results, the shake-flask method provides a robust and reliable experimental approach. By combining theoretical predictions with empirical data, researchers can confidently select appropriate solvent systems for applications ranging from chemical synthesis and purification to formulation development in the pharmaceutical industry.
References
- Vertex AI Search. (n.d.). 4-Chlorodiphenylmethanol - Solubility of Things.
- Vertex AI Search. (n.d.). (4-chlorophenyl)methanol - Solubility of Things.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.
- Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- Hansen Solubility. (n.d.). HSP for Beginners.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Sigma-Aldrich. (n.d.). (4-(4-Chlorophenoxy)phenyl)methanol.
- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
